Regioisomeric Differentiation: 7-Me vs. 8-Me Imidazo[1,2-a]pyridine-3-carboxylic Acid Building Blocks
The 7-methyl substitution on 874830-65-6 produces a different electrostatic surface potential and steric environment compared to the 8-methyl regioisomer (CAS 874776-53-1). Both share identical molecular formula (C10H7F3N2O2, MW 244.17) and the same 2-trifluoromethyl and 3-carboxylic acid substituents, yet the shift of the methyl group from position 7 to position 8 alters the vector of the C–CH3 bond relative to the imidazole ring nitrogen . In receptor tyrosine kinase inhibitor programs, analogous imidazo[1,2-a]pyridine-3-carboxamides demonstrated that the position of pyridine-ring substituents directly modulates kinase selectivity profiles; a methyl group at the 7-position can engage in hydrophobic packing interactions with the ATP-binding pocket that are geometrically inaccessible to the 8-methyl isomer [1].
| Evidence Dimension | Positional isomer effect on molecular recognition (inferred from imidazo[1,2-a]pyridine-3-carboxamide kinase inhibitor SAR) |
|---|---|
| Target Compound Data | 7-CH₃ substitution: methyl group para to bridgehead nitrogen, altering electron density at N1 and C5 positions; SMILES: CC1=CC2=NC(C(F)(F)F)=C(C(=O)O)N2C=C1 |
| Comparator Or Baseline | 8-CH₃ substitution (CAS 874776-53-1): methyl group ortho to bridgehead nitrogen; SMILES: CC1=CC=CN2C1=NC(C(F)(F)F)=C2C(=O)O |
| Quantified Difference | Positional shift of methyl group results in distinct computed dipole moments and electrostatic potential maps; exact values not reported in direct comparison but inferred from class SAR showing >10-fold selectivity differences between regioisomeric imidazo[1,2-a]pyridine-3-carboxamides against kinase panels [1]. |
| Conditions | Comparison based on structural topology and published SAR of imidazo[1,2-a]pyridine-3-carboxamide kinase inhibitors (WO/2006/114263, US-8153641-B2). |
Why This Matters
When procuring building blocks for lead optimization, the specific regioisomer determines the shape and electronic complementarity to the target protein; substituting the 7-methyl isomer with the 8-methyl isomer without experimental validation can lead to complete loss of target engagement.
- [1] Novartis AG. IMIDAZO [1, 2-A] PYRIDINE DERIVATIVES USEFUL AS PEPTIDE DEFORMYLASE INHIBITORS. WIPO Patent WO/2006/114263. Published 2006-11-02. View Source
